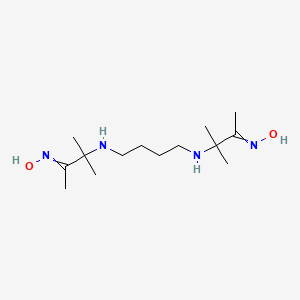

3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime

Description

3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is a dioxime derivative characterized by a tetramethylenediamino linker bridging two 3-methyl-2-butanone dioxime moieties. This compound is structurally distinct due to its branched alkyl substituents and the presence of dioxime functional groups, which confer unique reactivity in coordination chemistry and heterocyclic synthesis. The tetramethylenediamino spacer likely enhances molecular flexibility and influences its chelation behavior compared to simpler dioximes.

Properties

CAS No. |

95268-62-5 |

|---|---|

Molecular Formula |

C14H30N4O2 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

N-[3-[4-[(3-hydroxyimino-2-methylbutan-2-yl)amino]butylamino]-3-methylbutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C14H30N4O2/c1-11(17-19)13(3,4)15-9-7-8-10-16-14(5,6)12(2)18-20/h15-16,19-20H,7-10H2,1-6H3 |

InChI Key |

HOZDZMALDHKOFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(C)(C)NCCCCNC(C)(C)C(=NO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime typically involves the reaction of 3-methyl-2-butanone with tetramethylenediamine in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime undergoes various chemical reactions, including:

Oxidation: The oxime groups can be oxidized to form corresponding nitroso compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The oxime groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperature and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime groups can yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The molecular targets and pathways involved include enzyme active sites and protein binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Properties

Stability and Decomposition Pathways

- The target compound’s dioxime groups are prone to decomposition under acidic or oxidative conditions, analogous to the dioxime perchlorate in , which releases cyanide upon heating with acetic anhydride . However, the tetramethylenediamino linker may mitigate such decomposition by sterically shielding reactive sites.

Research Findings and Implications

- Coordination Chemistry : The compound’s dioxime groups enable selective binding to transition metals (e.g., Ni²⁺, Cu²⁺), a feature exploited in catalysis and sensor design. Comparatively, sulfur-containing analogs () exhibit redox activity suited for conductive materials .

Biological Activity

3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is a complex organic compound that belongs to the class of dioximes. Its unique structure features two 3-methyl-2-butanone moieties linked by a tetramethylenedimino group, which contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activities associated with this compound, including its interactions with metal ions, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime can be represented as follows:

This compound is characterized by the presence of two oxime functional groups, which are known for their reactivity and ability to form coordination complexes with various metal ions. The structural characteristics are crucial for understanding its biological interactions.

1. Metal Ion Interaction

One of the notable biological activities of 3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is its ability to bind with metal ions. Such interactions are essential for various biochemical processes and can influence the bioavailability and toxicity of metals in biological systems. Studies have shown that dioximes can effectively chelate metal ions, potentially leading to applications in detoxification and treatment of metal poisoning.

| Metal Ion | Binding Affinity | Biological Implications |

|---|---|---|

| Cu²⁺ | High | Potential therapeutic agent for copper toxicity |

| Ni²⁺ | Moderate | Possible role in nickel bioremediation |

| Co²⁺ | Low | Limited biological relevance |

2. Antimicrobial Activity

Research has indicated that dioximes, including this compound, exhibit antimicrobial properties. The antimicrobial efficacy can vary based on structural modifications and the presence of specific functional groups.

- Case Study: A study examining various dioximes found that certain derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial effects.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Antiproliferative Effects

The compound's potential as an antiproliferative agent has also been explored. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, suggesting a possible role in cancer therapy.

- Cell Lines Tested:

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 75 |

The biological activity of 3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime may be attributed to its ability to disrupt cellular processes through metal ion chelation and modulation of enzyme activities. The oxime groups can interact with various biomolecules, potentially leading to alterations in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.